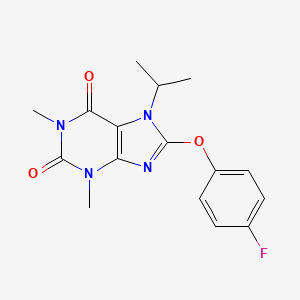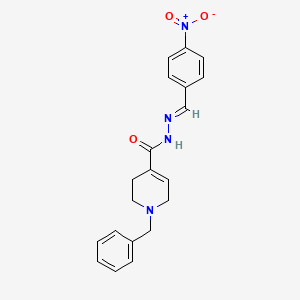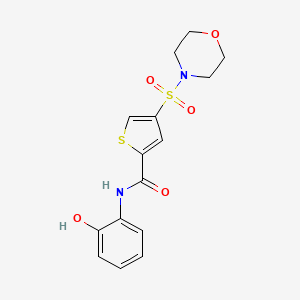
N-(2-furylmethyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as FIPI, is a small molecule inhibitor that targets phospholipase D (PLD). PLD is a signaling enzyme that plays a crucial role in various cellular processes, including membrane trafficking, cytoskeletal organization, and cell proliferation. The inhibition of PLD by FIPI has been shown to have significant implications in the field of scientific research, particularly in the study of cancer, inflammation, and neurodegenerative diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A significant amount of research has been dedicated to the synthesis of furan derivatives due to their importance in pharmaceutical chemistry. For example, a two-step sequence for the synthesis of 2,5-disubstituted furans from functionalized nitroalkanes has been developed, highlighting the importance of furan derivatives in pharmaceutical targets (Palmieri, Gabrielli, & Ballini, 2010). This method underscores the relevance of furan derivatives in the synthesis of complex molecules for potential therapeutic use.
Spectrophotometric Determination
Spectrophotometric methods have been developed for determining the concentration of drugs in pharmaceutical formulations, showcasing the application of furan derivatives in analytical chemistry. For instance, new extractive spectrophotometric determination techniques have been explored for specific drugs, demonstrating the versatility of furan derivatives in the development of analytical methods for drug analysis (Rangappa, Nagaraja, & Murthy, 2000).
Biological and Pharmacological Applications
Furan derivatives have been investigated for their potential biological and pharmacological applications. Studies have explored the synthesis of compounds with furan moieties for their antibacterial properties, indicating the potential of furan derivatives in creating new antibacterial agents (Holla, Kalluraya, Sridhar, Drake, Thomas, Bhandary, & Levine, 1994). Additionally, the synthesis of N-aryl-3-(indol-3-yl)propanamides, including compounds with furan rings, has been studied for their immunosuppressive activities, suggesting the role of furan derivatives in developing immunosuppressive drugs (Giraud, Marchand, Carbonnelle, Sartor, Lang, & Duflos, 2010).
Antioxidant Activity
Research into the antioxidant activities of furan derivatives has also been conducted, indicating their potential utility in addressing oxidative stress-related conditions. A study on the synthesis and antioxidant activity of pyrazoline carrying an arylfuran/arylthiophene moiety demonstrated moderate antioxidant activities for certain compounds, highlighting the potential health benefits of furan derivatives (Jois, Kalluraya, & Girisha, 2014).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6/c20-13(17-9-10-3-2-8-25-10)6-7-18-15(21)11-4-1-5-12(19(23)24)14(11)16(18)22/h1-5,8H,6-7,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRKDTVAKPDXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5523779.png)

![methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5523792.png)
![3-ethyl-8-[(1-methyl-1H-indol-6-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5523800.png)

![(3S*,4R*)-1-[2-(2-hydroxyethoxy)ethyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5523811.png)
![2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5523814.png)


![N'-[4-(diethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5523852.png)
![4-(3-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5523863.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5523874.png)
![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexanol](/img/structure/B5523877.png)
